4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one
CAS No.:
Cat. No.: VC15813934
Molecular Formula: C15H11NO2
Molecular Weight: 237.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11NO2 |
|---|---|
| Molecular Weight | 237.25 g/mol |
| IUPAC Name | 4-(4-methylphenyl)-2,3-benzoxazin-1-one |
| Standard InChI | InChI=1S/C15H11NO2/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(17)18-16-14/h2-9H,1H3 |
| Standard InChI Key | IZSOBHPRSWUFIB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=O)C3=CC=CC=C32 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol . Its IUPAC name, 4-(p-tolyl)-1H-benzo[d][1, oxazin-1-one, reflects a benzoxazinone ring system fused with a para-methyl-substituted benzene ring (Figure 1).
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 51334-76-0 | |
| Molecular Formula | C₁₅H₁₁NO₂ | |
| Molecular Weight | 237.25 g/mol | |
| Purity | ≥98% |
Structural Analysis
The benzoxazinone core consists of a benzene ring fused to a 1,2-oxazinone moiety. The para-tolyl group at position 4 introduces steric and electronic effects that influence reactivity and intermolecular interactions. X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles between substituents affecting packing efficiency . For example, in related benzodioxole-pyrazole hybrids, dihedral angles between aromatic rings range from 31.67° to 68.22°, suggesting conformational flexibility .
Synthetic Methodologies
General Synthesis Strategies
While no direct synthesis of 4-(p-tolyl)-1H-benzo[d][1, oxazin-1-one is reported, analogous benzoxazinones are typically prepared via:
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Cyclocondensation of ortho-substituted anthranilic acids with orthoesters or acylating agents .
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Microwave-assisted reactions to enhance reaction efficiency and yield .
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Acid-catalyzed heterocyclization, leveraging acetic acid or sulfuric acid to promote ring closure .
Table 2: Comparative Synthesis Conditions for Benzoxazinone Analogs
Hypothetical Route for 4-(p-Tolyl)-1H-benzo[d] oxazin-1-one
A plausible synthesis involves:
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Esterification: Reacting 4-methylanthranilic acid with triethyl orthoacetate in acetic acid to form an intermediate iminium ion.
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Cyclization: Intramolecular attack by the carbonyl oxygen on the electrophilic carbon, followed by dehydration to yield the oxazinone ring .
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Purification: Trituration with pentane/ether mixtures to isolate the crystalline product .
Physicochemical Properties
Spectral Characterization
Although experimental data for the title compound is scarce, related benzoxazinones exhibit:
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IR: Strong C=O stretches near 1700 cm⁻¹ and aromatic C=C vibrations at 1600–1450 cm⁻¹ .
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¹H NMR: Distinct signals for aromatic protons (δ 7.0–8.5 ppm) and methyl groups (δ 2.2–2.6 ppm) .
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¹³C NMR: Carbonyl resonances at δ 160–165 ppm and aromatic carbons at δ 110–140 ppm .
Thermal and Solubility Profiles
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